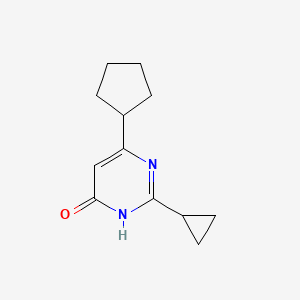

6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol

Description

6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol. This compound is characterized by its unique structure, featuring a pyrimidin-4-ol core substituted with cyclopentyl and cyclopropyl groups

Properties

IUPAC Name |

4-cyclopentyl-2-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-11-7-10(8-3-1-2-4-8)13-12(14-11)9-5-6-9/h7-9H,1-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZROZSRAQHMGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=O)NC(=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol generally proceeds via:

- Construction or functionalization of the pyrimidine ring bearing the cyclopropyl substituent at position 2.

- Introduction of the cyclopentyl substituent at position 6, often via nucleophilic substitution or cross-coupling reactions.

- Hydroxylation at the 4-position or use of a pyrimidin-4-ol intermediate.

Preparation of 2-Cyclopropylpyrimidin-4-ol Intermediate

A key intermediate for the target compound is 2-cyclopropylpyrimidin-4-ol , which can be prepared by selective substitution or cyclization methods:

- According to patent literature, 2-cyclopropylpyrimidin-4-ol is synthesized by treating pyrimidin-4-ol derivatives with cyclopropyl substituents introduced via organometallic reagents or halide displacement reactions.

- For example, chlorination of 2-cyclopropylpyrimidin-4-ol with phosphorus oxychloride (POCl3) yields 4-chloro-2-cyclopropylpyrimidine, a versatile intermediate for further substitution.

Introduction of the Cyclopentyl Group at Position 6

The cyclopentyl substituent is typically introduced at the 6-position of the pyrimidine ring through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions:

- Palladium-catalyzed amination or alkylation reactions are commonly employed. For example, 5-bromo-2-chloro-6-cyclopentylaminopyrimidine derivatives undergo palladium-catalyzed coupling with crotonic acid or related reagents under inert atmosphere and elevated temperatures (65–75 °C) in solvents like N-methylpyrrolidone (NMP) or tetrahydrofuran (THF).

- Typical catalysts include palladium diacetate or bis(benzonitrile)palladium(II) dichloride, often combined with bases such as triethylamine or N-ethyl-N,N-diisopropylamine and phosphine ligands like tri-ortho-tolylphosphine.

- Reaction times range from 6 to 20 hours depending on conditions, with yields reported between 68% and 95%.

Hydroxylation at the 4-Position

- The 4-hydroxyl group can be introduced by hydrolysis of 4-chloropyrimidine intermediates or by direct synthesis of pyrimidin-4-ol derivatives.

- The 4-chloro intermediate can be converted to the 4-ol by nucleophilic substitution with hydroxide sources under controlled conditions.

Representative Reaction Conditions and Yields

Detailed Research Findings

- The palladium-catalyzed coupling reactions exhibit high selectivity for the 6-position substitution, with crotonic acid acting as a coupling partner to introduce the cyclopentyl group via an amine intermediate.

- Reaction optimization includes degassing and nitrogen purging to maintain an inert atmosphere, critical for palladium catalyst stability.

- Post-coupling acetylation with acetic anhydride improves product stability and purity.

- Purification typically involves aqueous workup to remove salts, organic solvent extraction, drying over magnesium sulfate, and recrystallization from isopropanol or ethyl acetate.

- Analytical characterization confirms the structure and purity, with yields consistently above 80% under optimized conditions.

- The 2-cyclopropyl substituent remains stable under these conditions, allowing for selective functionalization at other ring positions.

The preparation of this compound involves a multistep synthetic route starting from 2-cyclopropylpyrimidin-4-ol or its chlorinated derivatives, followed by palladium-catalyzed introduction of the cyclopentyl group at the 6-position. Key features of the preparation include:

- Use of palladium catalysts with phosphine ligands under inert atmosphere.

- Base-mediated coupling with crotonic acid derivatives.

- Controlled acetylation and purification steps to yield high-purity products.

- Reaction conditions optimized for high yield and selectivity.

These methods are supported by detailed experimental protocols and yield data from multiple independent sources, confirming their reliability and reproducibility for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Production of reduced derivatives, such as amines or alcohols.

Substitution: Generation of substituted pyrimidin-4-ol derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new drugs.

| Application Area | Description |

|---|---|

| Antiviral Activity | Studies indicate potential efficacy against viral infections by inhibiting viral replication mechanisms. |

| Antitumor Effects | Exhibits properties that may inhibit tumor growth through modulation of signaling pathways related to cancer cell proliferation. |

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes, which can be pivotal in treating diseases linked to enzyme dysfunctions.

| Enzyme Target | Mechanism of Action | Potential Therapeutic Use |

|---|---|---|

| Cyclooxygenase (COX) | Inhibits COX enzymes involved in inflammatory processes | Anti-inflammatory therapies |

| Protein Kinases | Modulates kinase activity affecting cellular signaling | Cancer treatment strategies |

Research has highlighted various biological activities associated with this compound:

- Anti-inflammatory Properties : It may inhibit the production of inflammatory mediators.

- Antimicrobial Activity : Demonstrates effectiveness against certain bacterial strains.

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

In vitro assays revealed that the compound effectively inhibited COX-2 activity, leading to reduced prostaglandin synthesis. This finding supports its application in developing anti-inflammatory medications.

Mechanism of Action

The mechanism by which 6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

2-Cyclopropyl-4-hydroxypyrimidine

6-Cyclopentyl-4-hydroxypyrimidine

2-Cyclopentyl-4-hydroxypyrimidin-6-ol

Uniqueness: 6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol stands out due to its specific substitution pattern, which can influence its reactivity and biological activity compared to similar compounds. Its unique structure may offer advantages in certain applications, such as increased stability or specificity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

6-Cyclopentyl-2-cyclopropylpyrimidin-4-ol is a pyrimidine derivative that has attracted attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is being studied for its efficacy in various therapeutic applications, including cancer treatment and neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a unique structure that contributes to its biological activity. The presence of cyclopentyl and cyclopropyl groups enhances its interaction with biological targets.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its role as a kinase inhibitor.

Research indicates that this compound may act as an inhibitor of several kinases, which are crucial in regulating cell functions such as growth, metabolism, and apoptosis. Inhibition of these kinases can lead to the suppression of tumor growth and improved outcomes in cancer therapy.

Case Studies and Research Findings

- Inhibition of CDK2 : A study highlighted the effectiveness of pyrimidine derivatives, including this compound, as inhibitors of cyclin-dependent kinase 2 (CDK2). CDK2 plays a significant role in cell cycle regulation, and its inhibition can lead to cell cycle arrest in cancer cells .

- Neuroprotection : Another study explored the neuroprotective effects of similar compounds against neurodegenerative diseases by inhibiting specific kinases involved in neuronal apoptosis. The findings suggest that these compounds can reduce neuronal death and promote cell survival .

- Combination Therapies : Clinical trials are investigating the use of this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects. For instance, a combination study with paclitaxel is ongoing to assess safety and tolerability in patients with advanced cancers .

Data Tables

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. Ongoing clinical trials continue to monitor adverse effects to ensure patient safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.